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Compound of Interest

Compound Name: PIPES disodium

Cat. No.: B1211867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PIPES disodium salt, a widely used

buffering agent in biological and biochemical research. Its properties, detailed experimental

protocols, and a key experimental workflow are presented to assist researchers in effectively

utilizing this compound.

Core Properties of PIPES Disodium Salt
PIPES disodium salt, the disodium salt of piperazine-N,N′-bis(2-ethanesulfonic acid), is a

zwitterionic buffer that is highly valued for its ability to maintain a stable pH in the physiological

range.[1][2] It is considered one of "Good's buffers," a series of buffers developed to meet the

specific needs of biochemical and biological research.[1]

Quantitative Data Summary
The key quantitative properties of PIPES disodium salt are summarized in the table below for

easy reference and comparison.
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Property Value References

Molecular Weight 346.33 g/mol [3]

Molecular Formula C₈H₁₆N₂Na₂O₆S₂ [4][5][6]

pKa (at 25 °C) 6.8 [3][4]

Useful pH Range 6.1 - 7.5 [3]

Appearance White crystalline powder [4]

Solubility Soluble in water [4][6]

CAS Number 76836-02-7 [3][4][6]

Experimental Protocols
Detailed methodologies for key experiments utilizing PIPES buffer are provided below. These

protocols are intended as a guide and may require optimization for specific experimental

conditions.

Preparation of 1 M PIPES Buffer Stock Solution (pH 6.8)
This protocol describes the preparation of a 1 M stock solution of PIPES buffer. Note that the

free acid form of PIPES is poorly soluble in water, and dissolution requires titration with a

strong base.[7]

Materials:

PIPES (free acid, MW: 302.37 g/mol )

10 N Sodium Hydroxide (NaOH)

Deionized water (dH₂O)

pH meter

Magnetic stirrer and stir bar

Volumetric flask (1 L)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.bio-rad.com/en-us/applications-technologies/performing-protein-electrophoresis?ID=LUSPFBNEL
https://www.protocols.io/view/in-vitro-preparation-of-single-filamentous-microtu-dm6gpzrqjlzp/v1
https://www.researchgate.net/publication/256099227_Measurement_of_In_Vitro_Microtubule_Polymerization_by_Turbidity_and_Fluorescence
https://www.abscience.com.tw/wp-content/uploads/1433135163_1.pdf
https://www.bio-rad.com/en-us/applications-technologies/performing-protein-electrophoresis?ID=LUSPFBNEL
https://www.protocols.io/view/in-vitro-preparation-of-single-filamentous-microtu-dm6gpzrqjlzp/v1
https://www.bio-rad.com/en-us/applications-technologies/performing-protein-electrophoresis?ID=LUSPFBNEL
https://www.protocols.io/view/in-vitro-preparation-of-single-filamentous-microtu-dm6gpzrqjlzp/v1
https://www.protocols.io/view/in-vitro-preparation-of-single-filamentous-microtu-dm6gpzrqjlzp/v1
https://www.abscience.com.tw/wp-content/uploads/1433135163_1.pdf
https://www.bio-rad.com/en-us/applications-technologies/performing-protein-electrophoresis?ID=LUSPFBNEL
https://www.protocols.io/view/in-vitro-preparation-of-single-filamentous-microtu-dm6gpzrqjlzp/v1
https://www.abscience.com.tw/wp-content/uploads/1433135163_1.pdf
https://www.aatbio.com/resources/buffer-preparations-and-recipes/pipes-buffer-ph-6-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Add 302.37 g of PIPES free acid to 800 mL of dH₂O in a beaker with a magnetic stir bar.

While stirring, slowly add 10 N NaOH dropwise to the suspension. The PIPES will begin to

dissolve as the pH increases.

Continuously monitor the pH with a calibrated pH meter. Continue adding NaOH until the

desired pH of 6.8 is reached and all the PIPES has dissolved.

Carefully transfer the solution to a 1 L volumetric flask.

Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to

ensure a complete transfer.

Add dH₂O to the volumetric flask until the final volume reaches the 1 L mark.

Stopper the flask and invert several times to ensure the solution is thoroughly mixed.

The buffer can be filter-sterilized and stored at 4°C for long-term use.[8]

Protocol for a Tubulin Polymerization Fluorescence
Assay
PIPES buffer is frequently used in tubulin polymerization assays due to its ability to maintain a

stable pH environment suitable for microtubule formation. This protocol is based on a

fluorescent-based assay.[2]

Materials:

Purified tubulin (from porcine brain)

Assay Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

10 mM GTP stock solution

10% (v/v) Glycerol (as a polymerization enhancer)
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DAPI (4′,6-diamidino-2-phenylindole)

Test compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

384-well plate

Fluorometer capable of measuring fluorescence intensity over time

Procedure:

Prepare the assay buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM

EGTA.

On ice, prepare the tubulin solution by diluting the purified tubulin to a final concentration of 2

mg/mL in the assay buffer.

To the tubulin solution, add GTP to a final concentration of 1 mM and glycerol to a final

concentration of 10%.

Add DAPI to the mixture to a final concentration of 6.3 µM.

Dispense the tubulin-DAPI mixture into the wells of a 384-well plate.

Add the test compounds at various concentrations to the respective wells. Include

appropriate controls (e.g., DMSO as a vehicle control, paclitaxel and nocodazole as positive

controls).

Immediately place the plate in a pre-warmed (37°C) fluorometer.

Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60

minutes) to monitor the extent of tubulin polymerization. An increase in fluorescence

corresponds to tubulin polymerization.[2]

Preparation of Chemically Competent E. coli Cells
(Inoue Method)
PIPES buffer is a key component of the transformation buffer used in the Inoue method for

preparing highly competent E. coli cells.[8]
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Materials:

E. coli strain (e.g., DH5α)

SOB medium

0.5 M PIPES (pH 6.7) stock solution

Transformation Buffer: 55 mM MnCl₂, 15 mM CaCl₂, 250 mM KCl, 10 mM PIPES

DMSO

Sterile centrifuge bottles and microcentrifuge tubes

Shaking incubator

Centrifuge

Procedure:

Inoculate a starter culture of the desired E. coli strain in SOB medium and grow overnight.

Inoculate a larger volume of SOB medium with the starter culture and grow at 18-22°C with

vigorous shaking until the OD₆₀₀ reaches 0.55.

Chill the culture on ice for 10 minutes.

Harvest the cells by centrifugation at 2500 x g for 10 minutes at 4°C.

Gently resuspend the cell pellet in ice-cold transformation buffer.

Pellet the cells again by centrifugation at 2500 x g for 10 minutes at 4°C.

Resuspend the cell pellet in a smaller volume of ice-cold transformation buffer.

Add DMSO to a final concentration of 7% (v/v) and mix by swirling.

Incubate the cells on ice for 10 minutes.
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Aliquot the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid

nitrogen.

Store the competent cells at -80°C until use.

Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical tubulin polymerization assay, a

process where PIPES buffer plays a crucial role in maintaining optimal conditions.
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Workflow for a tubulin polymerization fluorescence assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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